Spectroscopic data for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Spectroscopic data for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Small molecules, particularly heterocyclic scaffolds like piperidine, form the bedrock of many therapeutic agents. Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate represents a key building block, a versatile intermediate whose structural features—a fluorinated stereocenter, a bulky N-Boc protecting group, and a benzylamino substituent—present both unique synthetic opportunities and distinct analytical challenges. The strategic incorporation of fluorine, for instance, is a well-established method in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.
This guide provides a comprehensive overview of the core spectroscopic techniques required to unambiguously confirm the identity and purity of this specific molecule. As a Senior Application Scientist, my objective is not just to present data but to illuminate the logic behind the spectral patterns and the causality driving our experimental choices. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.
Note: The spectral data presented in this guide are representative examples synthesized from established chemical shift libraries, fragmentation patterns of analogous structures, and extensive field experience. They are intended to serve as an authoritative reference for what to expect during the analysis of this compound and its close derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a molecule with the complexity of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. The presence of the fluorine atom introduces characteristic splitting patterns (H-F couplings) that are crucial for assignment.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.35 - 7.25 | m | 5H | - | Ar-H (Phenyl) |
| 4.65 | ddd | 1H | J = 48.0 (H-F), 9.5, 4.0 | H -3 |
| 3.82 | s | 2H | - | -CH₂-Ph |
| 4.20 - 3.90 | m | 2H | - | H -2eq, H -6eq |
| 3.10 - 2.90 | m | 3H | - | H -4, H -2ax, H -6ax |
| 2.10 | m | 1H | - | H -5eq |
| 1.85 | br s | 1H | - | NH |
| 1.70 | m | 1H | - | H -5ax |
| 1.47 | s | 9H | - | -C(CH ₃)₃ (Boc) |
Causality Behind the Assignments:
-
Aromatic Protons (7.35 - 7.25 ppm): The signals for the five protons of the benzyl group appear in their typical downfield region due to the deshielding effect of the aromatic ring current.[1]
-
Fluorinated Piperidine Proton (H-3, 4.65 ppm): This proton is the most downfield of the piperidine ring protons due to the combined deshielding effects of the adjacent electronegative fluorine and nitrogen atoms. Its multiplicity is a doublet of doublet of doublets (ddd) due to coupling with the fluorine atom (a large geminal ²J_HF of ~48 Hz), and the vicinal protons on C-2 and C-4. The magnitude of the H-F coupling is a definitive indicator of its proximity to the fluorine atom.[2]
-
Benzylic Protons (-CH₂-Ph, 3.82 ppm): These two protons are adjacent to the aromatic ring and the nitrogen atom, placing their signal around 3.8 ppm.[3] In a chiral environment, these protons can become diastereotopic and appear as two separate signals, often as a pair of doublets (an AB quartet), but a simple singlet is also possible depending on the conformational dynamics.[4]
-
Piperidine Ring Protons (4.20 - 1.70 ppm): The remaining piperidine protons exhibit complex multiplets due to axial and equatorial dispositions and coupling to each other and to the fluorine atom. The protons on carbons adjacent to the nitrogen of the Boc-carbamate (H-2, H-6) are typically found further downfield (4.20 - 2.90 ppm).[5]
-
Boc Group Protons (1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group.[6]
-
Amine Proton (NH, 1.85 ppm): The chemical shift of the N-H proton can vary and the signal is often broad due to quadrupole broadening and potential hydrogen exchange.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (e.g., 1-2 seconds) between pulses.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.
-
Caption: Workflow for ¹H NMR spectroscopic analysis.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. The carbon attached to fluorine, however, will appear as a doublet due to ¹J_CF coupling.
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J_CF, Hz) | Assignment |
| 154.7 | - | C =O (Boc) |
| 139.5 | - | Ar-C (Quaternary) |
| 128.6 | - | Ar-C H |
| 128.3 | - | Ar-C H |
| 127.2 | - | Ar-C H |
| 89.5 | d, J = 185.0 | C -3 |
| 79.8 | - | -C (CH₃)₃ (Boc) |
| 55.2 | d, J = 22.0 | C -4 |
| 51.5 | - | -CH₂ -Ph |
| 45.1 | d, J = 18.0 | C -2 |
| 42.8 | - | C -6 |
| 29.5 | - | C -5 |
| 28.4 | - | -C(C H₃)₃ (Boc) |
Causality Behind the Assignments:
-
Carbonyl Carbon (154.7 ppm): The carbamate carbonyl of the Boc group is characteristically found in this downfield region.[6]
-
Aromatic Carbons (139.5 - 127.2 ppm): The six carbons of the phenyl ring appear in the typical aromatic region.[9]
-
Fluorinated Carbon (C-3, 89.5 ppm): The carbon directly bonded to fluorine shows a large downfield shift and, most importantly, a large one-bond coupling constant (¹J_CF) of approximately 185 Hz. This large doublet is the most definitive signal for identifying the position of fluorination.[10]
-
Boc Group Carbons (79.8, 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the Boc group are readily identified by their characteristic shifts.[11]
-
Piperidine Ring Carbons (55.2, 45.1, 42.8, 29.5 ppm): The remaining piperidine carbons show signals in the aliphatic region. Note the smaller two-bond (²J_CF) and three-bond (³J_CF) couplings observed for C-4 and C-2, which appear as doublets with smaller J values. This further confirms the fluorine's position at C-3.
-
Benzylic Carbon (51.5 ppm): The -CH₂- carbon of the benzyl group is found in the expected range for a carbon attached to a nitrogen and a phenyl group.[12]
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use the same locked and shimmed sample.
-
Tune the probe for ¹³C frequency.
-
-
Acquisition:
-
Select a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Set a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of 2 seconds to allow for full relaxation of all carbons, including quaternary ones.[13]
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Analyze and report the chemical shifts.
-
Caption: Workflow for ¹³C NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful as it requires minimal sample preparation.[14]
Table 3: Representative IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3350 | Medium, sharp | N-H | Stretch |
| 3060, 3030 | Medium | C-H (Aromatic) | Stretch |
| 2975, 2870 | Strong | C-H (Aliphatic) | Stretch |
| 1690 | Strong, sharp | C=O (Carbamate) | Stretch |
| 1495, 1455 | Medium | C=C (Aromatic) | Ring Stretch |
| 1420 | Strong | C-N | Stretch |
| 1165 | Strong | C-O | Stretch |
| 1090 | Strong | C-F | Stretch |
Causality Behind the Assignments:
-
N-H Stretch (~3350 cm⁻¹): The presence of a secondary amine is indicated by a single, sharp absorption in this region.
-
C-H Stretches (3060-2870 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the strong absorptions below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the piperidine and Boc groups.
-
C=O Stretch (~1690 cm⁻¹): A very strong and sharp absorption around 1690 cm⁻¹ is the most prominent feature and is unequivocally assigned to the carbonyl group of the Boc-carbamate.[15] Its position is a reliable indicator of this specific functional group.
-
C-F Stretch (~1090 cm⁻¹): The carbon-fluorine bond vibration typically gives a strong absorption in the fingerprint region, confirming the presence of fluorine.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[17]
Table 4: Representative ESI-MS Data
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 323.20 | [M+H]⁺ | Protonated Molecular Ion (C₁₇H₂₆FN₂O₂ + H⁺) |
| 267.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) |
| 223.16 | [M - Boc + H]⁺ | Loss of the Boc group (100 Da) |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Causality Behind the Assignments:
-
Protonated Molecular Ion ([M+H]⁺, m/z 323.20): The molecular formula is C₁₇H₂₅FN₂O₂ with a monoisotopic mass of 322.19 Da. In positive ion ESI, the molecule is readily protonated, giving a strong signal at m/z 323.20. This peak is essential for confirming the molecular weight.
-
Characteristic Fragmentation: The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer.[18] Its fragmentation provides powerful evidence for its presence. The two most common fragmentation pathways are:
-
Loss of isobutylene (56 Da): This leads to a fragment at m/z 267.15.[19]
-
Loss of the entire Boc group (100 Da): This results from the cleavage of the N-C bond, yielding a fragment at m/z 223.16. The observation of this neutral loss of 100 Da is a highly reliable indicator of a Boc-protected amine.
-
-
tert-Butyl Cation (m/z 57.07): The observation of a peak at m/z 57 corresponding to the stable tert-butyl cation is also a very common feature in the mass spectra of Boc-protected compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters such as capillary voltage (~3-4 kV), source temperature, and nebulizing gas flow to achieve a stable spray and maximum ion signal.[20]
-
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ peak and characteristic fragment ions.
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